molecular formula C18H15N3O2 B250224 N-(3-acetylphenyl)-4-(1H-pyrazol-1-yl)benzamide

N-(3-acetylphenyl)-4-(1H-pyrazol-1-yl)benzamide

Cat. No.: B250224
M. Wt: 305.3 g/mol
InChI Key: RBEWNVVPEGBMJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-4-(1H-pyrazol-1-yl)benzamide, also known as APB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. APB belongs to the class of benzamide derivatives that possess anti-inflammatory, analgesic, and antipyretic properties.

Mechanism of Action

The exact mechanism of action of N-(3-acetylphenyl)-4-(1H-pyrazol-1-yl)benzamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins. This compound also modulates the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway, which are involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are involved in the production of inflammatory mediators. In vivo studies have shown that this compound can reduce pain and inflammation in animal models of arthritis and neuropathic pain.

Advantages and Limitations for Lab Experiments

N-(3-acetylphenyl)-4-(1H-pyrazol-1-yl)benzamide has several advantages for lab experiments, including its high purity and stability, which make it suitable for use in various assays and experiments. However, this compound also has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. This compound also has a relatively short half-life, which can limit its efficacy in some applications.

Future Directions

There are several future directions for research on N-(3-acetylphenyl)-4-(1H-pyrazol-1-yl)benzamide. One area of interest is the development of more efficient synthesis methods that can produce this compound in higher yields and purity. Another area of interest is the investigation of the potential therapeutic applications of this compound in other fields of medicine, such as cardiovascular disease and diabetes. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets.

Synthesis Methods

N-(3-acetylphenyl)-4-(1H-pyrazol-1-yl)benzamide can be synthesized through a multi-step reaction process that involves the condensation of 3-acetylphenol with 4-chloro-1H-pyrazole, followed by the reaction with benzoyl chloride. The resulting product is then purified through crystallization and characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

Scientific Research Applications

N-(3-acetylphenyl)-4-(1H-pyrazol-1-yl)benzamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including neuroscience, oncology, and immunology. In neuroscience, this compound has been shown to possess neuroprotective properties and can alleviate the symptoms of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, this compound has been found to inhibit tumor growth and induce apoptosis in cancer cells. In immunology, this compound has been shown to modulate the immune response and reduce inflammation.

Properties

Molecular Formula

C18H15N3O2

Molecular Weight

305.3 g/mol

IUPAC Name

N-(3-acetylphenyl)-4-pyrazol-1-ylbenzamide

InChI

InChI=1S/C18H15N3O2/c1-13(22)15-4-2-5-16(12-15)20-18(23)14-6-8-17(9-7-14)21-11-3-10-19-21/h2-12H,1H3,(H,20,23)

InChI Key

RBEWNVVPEGBMJE-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N3C=CC=N3

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N3C=CC=N3

Origin of Product

United States

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